1-[2,2-bis(trifluoromethyl)-2H-aziren-3-yl]piperidine
Overview
Description
1-[2,2-bis(trifluoromethyl)-2H-aziren-3-yl]piperidine, commonly known as BTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
BTTP acts as a chelating agent, meaning that it forms a complex with metal ions by coordinating with them through its nitrogen atoms. The complex formation is driven by the electrostatic interaction between the positively charged metal ion and the negatively charged nitrogen atoms of BTTP. The complex can be further stabilized by hydrogen bonding and van der Waals interactions.
Biochemical and Physiological Effects:
BTTP has been shown to have low toxicity and is not expected to have any significant biochemical or physiological effects. However, it is important to note that BTTP has not been extensively studied for its potential toxicity, and further research is needed to determine its safety profile.
Advantages and Limitations for Lab Experiments
BTTP has several advantages as a ligand for metal ion separation. It has high selectivity for rare earth elements and can be easily synthesized in large quantities. However, one of the limitations of BTTP is its relatively low stability in acidic conditions, which can limit its use in certain applications.
Future Directions
There are several future directions for the research on BTTP. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of the potential toxicity of BTTP and its safety profile. Additionally, BTTP can be further studied for its potential applications in other fields, such as catalysis and drug delivery.
Conclusion:
In conclusion, BTTP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BTTP and its applications in various fields.
Scientific Research Applications
BTTP has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective ligand for the separation of rare earth elements, which are essential in the production of high-tech materials. BTTP has also been used as a chiral resolving agent in the separation of enantiomers, which are mirror images of each other and have different properties.
properties
IUPAC Name |
1-[3,3-bis(trifluoromethyl)azirin-2-yl]piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F6N2/c10-8(11,12)7(9(13,14)15)6(16-7)17-4-2-1-3-5-17/h1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZCEKYGNLGBSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC2(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(trifluoromethyl)-3-piperidinoazirine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.